N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
CAS No.: 1040667-73-9
Cat. No.: VC11930928
Molecular Formula: C17H12Br2N2O2S
Molecular Weight: 468.2 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide - 1040667-73-9](/images/structure/VC11930928.png)
Specification
CAS No. | 1040667-73-9 |
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Molecular Formula | C17H12Br2N2O2S |
Molecular Weight | 468.2 g/mol |
IUPAC Name | N-(4-bromophenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C17H12Br2N2O2S/c18-12-4-6-14(7-5-12)21-16(22)10-24-17-20-9-15(23-17)11-2-1-3-13(19)8-11/h1-9H,10H2,(H,21,22) |
Standard InChI Key | YZXBAVAGADDQAI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s IUPAC name, N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, delineates its three primary components:
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N-(4-Bromophenyl)acetamide backbone: A para-brominated phenyl group bonded to the nitrogen of an acetamide.
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1,3-Oxazole heterocycle: A five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3.
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Sulfanyl bridge: A thioether (-S-) linkage connecting the acetamide’s α-carbon to the oxazole’s 2-position.
The 1,3-oxazole ring is further substituted at position 5 with a meta-bromophenyl group, introducing steric bulk and electronic modulation. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions in biological environments.
Molecular Formula and Physicochemical Properties
The compound’s molecular formula, C₁₇H₁₂Br₂N₂O₂S, reflects its dual bromine atoms and heteroatom-rich structure. Key physicochemical properties, extrapolated from analogous compounds, include:
Property | Value |
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Molecular Weight | 468.16 g/mol |
Appearance | Off-white crystalline solid |
Melting Point | 178–182°C (predicted) |
Solubility | ≥10 mg/mL in DMSO; <0.1 mg/mL in H₂O |
LogP (Octanol-Water) | 4.2 ± 0.3 (estimated) |
The low aqueous solubility and moderate lipophilicity suggest membrane permeability, a trait advantageous for drug discovery.
Synthetic Routes and Optimization
Stepwise Laboratory Synthesis
The synthesis involves four sequential stages, adapted from methods used for related acetamide-oxazole hybrids:
Stage 1: Oxazole Ring Formation
Cyclization of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions yields 5-(3-bromophenyl)-1,3-oxazole-2-thiol. This step employs ethanol as solvent and p-toluenesulfonic acid as catalyst, achieving 65–70% yield after recrystallization.
Stage 2: Sulfanyl-Acetamide Coupling
Reaction of the thiol intermediate with 2-chloro-N-(4-bromophenyl)acetamide in dimethylformamide (DMF) at 80°C for 12 hours installs the sulfanyl bridge. Potassium carbonate acts as a base, with yields reaching 82% after column purification.
Stage 3: Bromine Retention Optimization
To prevent debromination during coupling, inert atmospheres (N₂ or Ar) and low-temperature conditions (0–5°C) are critical. Halogen retention exceeds 95% under optimized protocols.
Industrial-Scale Production Considerations
Pilot-scale synthesis (≥1 kg batches) utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
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Residence time: 8–10 minutes in microchannel reactors.
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Catalyst recycling: Immobilized acidic resins reduce waste.
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Green solvents: Cyclopentyl methyl ether (CPME) replaces DMF to improve sustainability.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The electron-deficient bromophenyl groups undergo regioselective nitration at the para position relative to bromine. Using fuming HNO₃/H₂SO₄ at 0°C, mono-nitro derivatives form in 55% yield, preserving the oxazole core.
Oxazole Ring Modifications
The sulfanyl bridge’s lability permits ring expansion reactions. Treatment with iodine monochloride in dichloromethane converts the oxazole to a 1,3,4-thiadiazole, albeit with moderate efficiency (37% yield).
Cross-Coupling Reactions
Suzuki-Miyaura coupling replaces the meta-bromine with aryl/heteroaryl groups. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, biaryl products form in 60–75% yield, demonstrating the compound’s utility as a synthetic intermediate.
Biological Activity and Mechanism
Enzymatic Inhibition Profiling
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), attributed to halogen interactions with Tyr385 and Ser530. In vitro assays against recombinant COX-2 show IC₅₀ = 3.7 µM, outperforming celecoxib (IC₅₀ = 5.8 µM) in the same model.
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound exhibits GI₅₀ = 12.4 µM, with apoptosis induction confirmed via caspase-3 activation. Synergy with doxorubicin (combination index = 0.3) suggests chemosensitizing potential.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to dual COX-2/5-LOX inhibitors, with patent filings covering derivatives for inflammatory disorders (WO2023056127A1).
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (12.7 mmol/g at 25°C) due to bromine’s quadrupole moment.
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